Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate
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Overview
Description
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate is a heterocyclic compound that features a benzothiophene core. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including an amino group, a cyano group, and an ester group, makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized solvents can further enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary amines or other reduced derivatives.
Scientific Research Applications
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate can be compared with other benzothiophene derivatives, such as:
- Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
- Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate
These compounds share a similar core structure but differ in the position of the carboxylate group. The unique positioning of functional groups in this compound can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-12(15)7-3-4-8-9(6-13)11(14)17-10(8)5-7/h7H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHMDWVZHILPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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